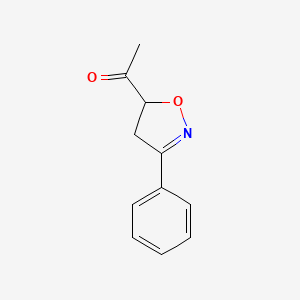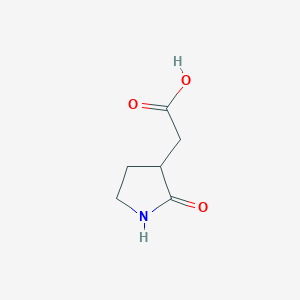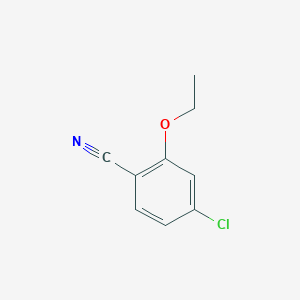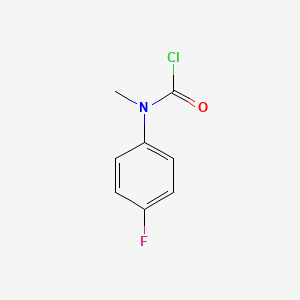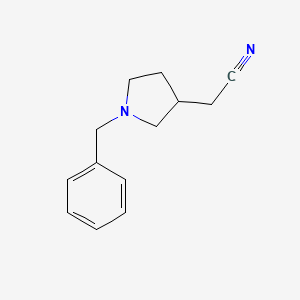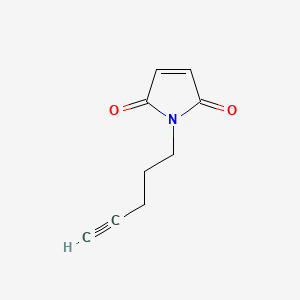
1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
The compound seems to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrrole derivatives can undergo a variety of reactions. For instance, 9-(Pent-4-yn-1-yl)anthracene-type compounds can undergo intramolecular Diels-Alder (IMDA) reactions .Scientific Research Applications
Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties
Diketopyrrolopyrroles (DPPs), related to 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, are extensively utilized dyes in applications ranging from high-quality pigments to field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their synthesis, reactivity, and the relationship between structure and optical properties have been the subject of significant research, revealing their potential for future applications in real-world technologies due to their straightforward synthesis, stability, and near-unity fluorescence quantum yield (Grzybowski & Gryko, 2015).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a fundamental structure in medicinal chemistry, is widely used to develop compounds for treating human diseases. Its saturated scaffold offers efficient pharmacophore space exploration, contributing to the molecule's stereochemistry and increasing three-dimensional coverage. Pyrrolidine-based compounds, including derivatives like pyrrolidine-2,5-diones, have shown selectivity towards various biological targets, underscoring the pyrrolidine ring's significance in drug design and development (Li Petri et al., 2021).
Conjugated Polymers and Electronic Devices
The structural analogues of DPP, such as 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), have shown potential in electronic device applications. Polymers containing high-performance electron-deficient pigments like isoDPP demonstrate distinct optical, electrochemical, and device performance, indicating that they could surpass DPP-based polymers in electronic device applications. This research area focuses on the synthesis and properties of these polymers, aiming to design high-performance electronic devices (Deng et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione are viruses, specifically coronaviruses . The compound is designed to target viruses through non-specific electrostatic interactions, providing extracellular viral targeting ability .
Mode of Action
The compound interacts with its viral targets by generating radical species that disintegrate the viral structure proteins . This interaction diminishes the infectivity of the viruses .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of radical species . These radicals cause structural damage to the proteins of the virus, thereby disrupting its function . The downstream effects of this disruption include a decrease in viral infectivity .
Pharmacokinetics
The compound exhibits antiviral activity down to micromolar concentrations , suggesting that it has sufficient bioavailability to exert its antiviral effects.
Result of Action
The result of the compound’s action is a decrease in the infectivity of the targeted viruses . By generating radical species that disintegrate the viral structure proteins, the compound effectively diminishes the ability of the viruses to infect host cells .
properties
IUPAC Name |
1-pent-4-ynylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h1,5-6H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPVKZBWXHAPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




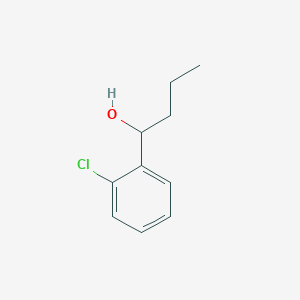

![4-[(2-Ethoxybenzoyl)amino]butanoic acid](/img/structure/B3384356.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)
